![molecular formula C10H11BrN2 B13184409 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound features a bromine atom at the first position and an isopropyl group at the third position of the imidazo[1,5-a]pyridine core. Imidazo[1,5-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine typically involves the cyclocondensation of 2-aminopyridine with α-bromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired imidazo[1,5-a]pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The imidazo[1,5-a]pyridine core can be reduced to form dihydroimidazo[1,5-a]pyridine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted imidazo[1,5-a]pyridine derivatives.
- Oxidation reactions produce ketones or alcohols.
- Reduction reactions result in dihydroimidazo[1,5-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group contribute to the compound’s binding affinity and specificity. The imidazo[1,5-a]pyridine core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can trigger downstream signaling pathways, resulting in the desired biological effects .
Comparación Con Compuestos Similares
- 1-Bromo-2-(propan-2-yl)imidazo[1,5-a]pyridine
- 1-Bromo-3-(methyl)imidazo[1,5-a]pyridine
- 1-Bromo-3-(ethyl)imidazo[1,5-a]pyridine
Comparison: 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C10H11BrN2 |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
1-bromo-3-propan-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)10-12-9(11)8-5-3-4-6-13(8)10/h3-7H,1-2H3 |
Clave InChI |
LFZRMDCJAUZQTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C2N1C=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


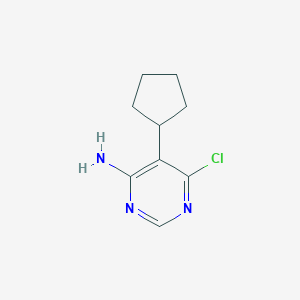




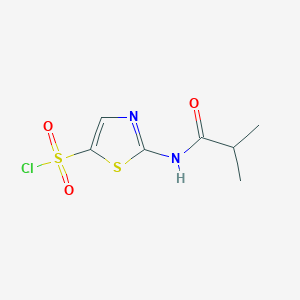
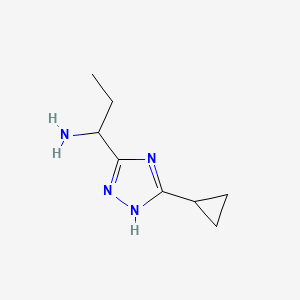
![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)
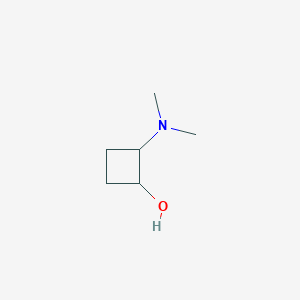
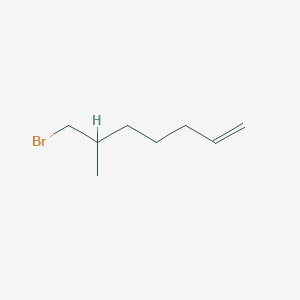

![1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine](/img/structure/B13184391.png)


